Ethyl 5-methyl-7-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-methyl-7-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of tetrazolopyrimidines.
Preparation Methods
The synthesis of ethyl 5-methyl-7-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a one-pot reaction under solvent-free conditions. The starting materials include aryl aldehydes, 2-aminotetrazole, substituted acetophenones, or ethyl acetoacetate. The reaction is catalyzed by N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA), resulting in good to excellent yields . This method is efficient and mild, making it suitable for industrial production.
Chemical Reactions Analysis
Ethyl 5-methyl-7-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Scientific Research Applications
Ethyl 5-methyl-7-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It has shown potential as an anticancer agent, particularly in forming complexes with metal ions that exhibit cytotoxic activity against cancer cell lines.
Biological Studies: The compound’s ability to bind to DNA makes it useful in studying DNA interactions and molecular docking studies.
Material Science: Its strong luminescence properties make it a candidate for use in light-emitting devices and molecular wires.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-7-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with DNA. The compound binds in the grooves of the DNA, which can lead to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells . The molecular targets include DNA and various proteins involved in the apoptotic pathway.
Comparison with Similar Compounds
Ethyl 5-methyl-7-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its tetrazolopyrimidine core. Similar compounds include:
Imidazo[1,2-a]pyrimidines: These compounds also exhibit a wide range of biological activities and are synthesized through various chemosynthetic methodologies.
Triazole-Pyrimidine Hybrids: These compounds have shown neuroprotective and anti-inflammatory properties.
Properties
IUPAC Name |
ethyl 5-methyl-7-pyridin-2-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c1-3-21-12(20)10-8(2)15-13-16-17-18-19(13)11(10)9-6-4-5-7-14-9/h4-7,11H,3H2,1-2H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUXHGJYJVXAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NN=NN2C1C3=CC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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